N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentanediamide
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Overview
Description
(Biotinyl-Gln1)-LHRH, also known as (Biotinyl-Gln1)-Luteinizing Hormone-Releasing Hormone, is a synthetic peptide derivative of Luteinizing Hormone-Releasing Hormone (LHRH). This compound is biotinylated at the glutamine residue, which enhances its utility in various biochemical applications. LHRH is a decapeptide hormone responsible for stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Biotinyl-Gln1)-LHRH involves solid-phase peptide synthesis (SPPS), a method commonly used for the assembly of peptides. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The biotinylation of the glutamine residue is achieved using biotinylation reagents that target specific functional groups.
Industrial Production Methods
Industrial production of (Biotinyl-Gln1)-LHRH follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to verify the identity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Biotinyl-Gln1)-LHRH undergoes various chemical reactions, including:
Oxidation: The peptide can undergo oxidation at methionine and cysteine residues.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acids.
Scientific Research Applications
(Biotinyl-Gln1)-LHRH has a wide range of applications in scientific research:
Chemistry: Used in the study of peptide synthesis and modification.
Biology: Employed in receptor binding studies and hormone signaling research.
Medicine: Investigated for its potential therapeutic applications in hormone-related disorders.
Industry: Utilized in the development of diagnostic assays and biotechnological applications.
Mechanism of Action
(Biotinyl-Gln1)-LHRH exerts its effects by binding to LHRH receptors on the surface of pituitary cells. This binding triggers a signaling cascade that leads to the release of LH and FSH. The biotinylation of the peptide allows for its detection and purification using avidin or streptavidin-based systems, which have a high affinity for biotin.
Comparison with Similar Compounds
Similar Compounds
LHRH: The non-biotinylated form of the peptide.
Deslorelin: A synthetic analogue of LHRH with enhanced potency.
Goserelin: Another synthetic analogue used in the treatment of hormone-sensitive cancers.
Uniqueness
(Biotinyl-Gln1)-LHRH is unique due to its biotinylation, which allows for easy detection and purification. This modification enhances its utility in various biochemical and biotechnological applications, making it a valuable tool in research and industry.
Properties
IUPAC Name |
N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H92N20O15S/c1-34(2)23-43(58(94)78-42(11-7-21-71-64(68)69)63(99)85-22-8-12-49(85)62(98)73-29-52(67)89)77-54(91)30-74-56(92)44(24-35-15-17-38(87)18-16-35)79-61(97)47(31-86)82-59(95)45(25-36-27-72-40-10-4-3-9-39(36)40)80-60(96)46(26-37-28-70-33-75-37)81-57(93)41(19-20-51(66)88)76-53(90)14-6-5-13-50-55-48(32-101-50)83-65(100)84-55/h3-4,9-10,15-18,27-28,33-34,41-50,55,72,86-87H,5-8,11-14,19-26,29-32H2,1-2H3,(H2,66,88)(H2,67,89)(H,70,75)(H,73,98)(H,74,92)(H,76,90)(H,77,91)(H,78,94)(H,79,97)(H,80,96)(H,81,93)(H,82,95)(H4,68,69,71)(H2,83,84,100) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAFISRCTGJDLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)N)NC(=O)CCCCC6C7C(CS6)NC(=O)N7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H92N20O15S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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